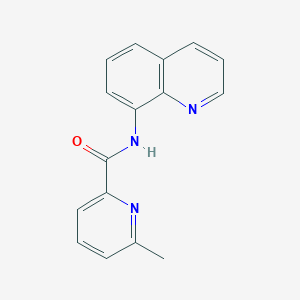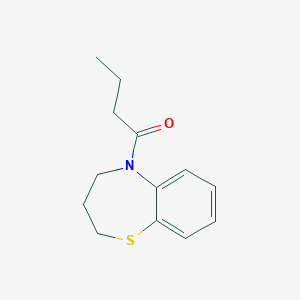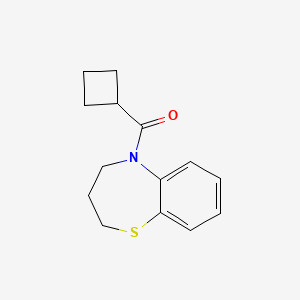![molecular formula C16H19FN2O2 B7471810 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Wirkmechanismus
As mentioned earlier, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide works by inhibiting the activity of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity by reducing the excitability of neurons. By enhancing GABAergic neurotransmission, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide may have anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide can increase GABA levels in the brain by up to 8-fold, leading to significant changes in neuronal activity. It has also been shown to reduce seizure activity in animal models of epilepsy and to have anxiolytic effects in models of anxiety. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide has been found to improve cognitive function and reduce hyperactivity in animal models of Angelman syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide in lab experiments is its high selectivity for GABA transaminase, which minimizes off-target effects. Additionally, its potency allows for the use of lower doses, reducing the risk of toxicity. However, one limitation is that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide may not be suitable for all experimental models, as its effects may be influenced by factors such as age, sex, and genetic background.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is the development of more selective GABA transaminase inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to explore the long-term effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide and its potential for use in clinical settings.
Synthesemethoden
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide can be synthesized using a multi-step process involving the reaction of piperidine with cyclopropanecarbonyl chloride, followed by the reaction of the resulting compound with 3-fluorobenzoyl chloride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has also been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that affects the nervous system.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-3-1-2-12(10-13)15(20)18-14-6-8-19(9-7-14)16(21)11-4-5-11/h1-3,10-11,14H,4-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDUYKUGGHDUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)



![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)